2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide
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Overview
Description
2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide is an organic compound with the molecular formula C14H11Cl2NO2. This compound is part of the acetamide family and is characterized by the presence of both chloro and phenoxy groups attached to the phenyl ring. It is primarily used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide typically involves the reaction of 5-chloro-2-phenoxyaniline with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent quality and scalability. The reaction mixture is often subjected to purification processes such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions include substituted derivatives, oxidized or reduced forms, and hydrolyzed products like carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2-phenoxyphenyl)acetamide: Similar structure but with different substitution patterns on the phenyl ring.
2-(5-chloro-2-phenoxyphenyl)acetic acid: Contains a carboxylic acid group instead of an amide.
5-chloro-2-phenoxyphenyl isocyanate: Features an isocyanate group instead of an acetamide.
Uniqueness
2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chloro and phenoxy groups make it a versatile intermediate in various synthetic pathways and a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C14H11Cl2NO2 |
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Molecular Weight |
296.1 g/mol |
IUPAC Name |
2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C14H11Cl2NO2/c15-9-14(18)17-12-8-10(16)6-7-13(12)19-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18) |
InChI Key |
ZYNCAWWSNFCNAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)NC(=O)CCl |
Origin of Product |
United States |
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